molecular formula C20H20BrN5OS2 B11688555 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide CAS No. 330838-30-7

2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide

Cat. No.: B11688555
CAS No.: 330838-30-7
M. Wt: 490.4 g/mol
InChI Key: VCEUMMQYCRYSFC-LSHDLFTRSA-N
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Description

2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide is a useful research compound. Its molecular formula is C20H20BrN5OS2 and its molecular weight is 490.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide is a novel triazole derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological implications.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring and subsequent modifications to introduce the sulfanyl and hydrazide functionalities. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Techniques

TechniquePurpose
NMR SpectroscopyStructure elucidation
IR SpectroscopyFunctional group identification
Mass SpectrometryMolecular weight determination

Antimicrobial Activity

Research indicates that compounds with a triazole core exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the bromophenyl group in this compound may enhance its interaction with microbial targets.

Anticancer Potential

The mechanism of action for many triazole derivatives includes inhibition of key enzymes involved in cell proliferation. For example, compounds similar to the one have been reported to inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer progression . This suggests a potential for anticancer activity, warranting further investigation through in vitro and in vivo studies.

Enzyme Inhibition

Inhibitory activities against enzymes such as acetylcholinesterase (AChE) and urease have been documented for related compounds . These activities suggest that the compound may possess neuroprotective properties or could be utilized in managing conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Screening

In a study involving various synthesized triazole derivatives, one compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to evaluate efficacy, revealing zones of inhibition comparable to established antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into similar triazole compounds revealed that they exhibited selective cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, particularly through targeting specific cellular pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new compounds. For instance, modifications to the substituents on the triazole ring can significantly impact both antimicrobial and anticancer activities. The presence of electron-withdrawing groups like bromine has been associated with increased potency against microbial targets.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialModerate to strong against specific strains
AnticancerInhibition of cell proliferation
Enzyme InhibitionAChE and urease inhibition

Scientific Research Applications

Antimicrobial Activity

The triazole ring is known for its broad-spectrum antimicrobial properties. Compounds containing triazole moieties have been investigated for their effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. In vitro studies have demonstrated that derivatives of triazoles exhibit significant antibacterial activity, making them candidates for developing new antibiotics .

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide. For example, triazole derivatives have shown promise in inhibiting cancer cell proliferation in various human tumor cell lines. The National Cancer Institute has evaluated similar compounds for their cytotoxic effects against a panel of cancer cell lines, reporting significant growth inhibition rates .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole-containing compounds has been explored through molecular docking studies. These studies suggest that such compounds can act as inhibitors of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This mechanism positions them as potential therapeutic agents for inflammatory diseases .

Fungicidal Activity

Triazole derivatives are widely recognized for their fungicidal properties. The compound under discussion may serve as a lead structure for developing new fungicides that target agricultural pathogens. The efficacy against fungal infections can be attributed to the disruption of sterol biosynthesis in fungi .

Plant Growth Regulation

Research indicates that certain triazole compounds can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in crop management strategies aimed at improving yield and resilience against pests and diseases .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth with IC50 values below 50 µM for similar triazole derivatives .
Study 2Anticancer PotentialEvaluated compounds in the NCI screening program; reported average GI50 values indicating substantial cytotoxicity against multiple cancer cell lines .
Study 3Anti-inflammatory EffectsMolecular docking studies showed binding affinity to 5-lipoxygenase, suggesting potential as an anti-inflammatory agent .

Properties

CAS No.

330838-30-7

Molecular Formula

C20H20BrN5OS2

Molecular Weight

490.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C20H20BrN5OS2/c1-13(2)11-26-19(15-4-6-16(21)7-5-15)24-25-20(26)29-12-18(27)23-22-10-17-14(3)8-9-28-17/h4-10H,1,11-12H2,2-3H3,(H,23,27)/b22-10+

InChI Key

VCEUMMQYCRYSFC-LSHDLFTRSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CSC2=NN=C(N2CC(=C)C)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CSC2=NN=C(N2CC(=C)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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